7-bromo-4-fluoroisoquinolin-1(2H)-one

Catalog No.
S6550864
CAS No.
956700-15-5
M.F
C9H5BrFNO
M. Wt
242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-4-fluoroisoquinolin-1(2H)-one

CAS Number

956700-15-5

Product Name

7-bromo-4-fluoroisoquinolin-1(2H)-one

IUPAC Name

7-bromo-4-fluoro-2H-isoquinolin-1-one

Molecular Formula

C9H5BrFNO

Molecular Weight

242

InChI

InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)

SMILES

C1=CC2=C(C=C1Br)C(=O)NC=C2F

7-Bromo-4-fluoroisoquinolin-1(2H)-one is an organic compound characterized by its unique bicyclic structure, which features both bromine and fluorine substituents. Its molecular formula is C₉H₅BrFNO, and it has a molecular weight of approximately 242.05 g/mol. The presence of these halogen atoms significantly influences the compound's chemical reactivity and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

  • Antimicrobial Activity: Many isoquinolinones have been shown to possess antimicrobial properties. For example, the isoquinolinone berberine exhibits antibacterial and antifungal activity [National Institutes of Health (.gov), pubmed.ncbi.nlm.nih.gov]. Research could explore whether 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one displays similar properties.
  • Anticancer Activity: Some isoquinolinones have demonstrated anticancer properties. The isoquinolinone derivative etoposide is a clinically used chemotherapeutic drug [National Institutes of Health (.gov), pubmed.ncbi.nlm.nih.gov]. Further research could investigate if 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one exhibits any anticancer activity.
Due to the reactivity of its halogen substituents:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, leading to the formation of more complex molecules.

Research indicates that 7-Bromo-4-fluoroisoquinolin-1(2H)-one exhibits significant biological activities. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug development, especially for compounds that require modulation of metabolic pathways. Additionally, compounds with similar structures have demonstrated antimicrobial and anticancer properties, indicating that 7-Bromo-4-fluoroisoquinolin-1(2H)-one may possess similar bioactivity .

The synthesis of 7-Bromo-4-fluoroisoquinolin-1(2H)-one typically involves the following steps:

  • Bromination: The starting material, isoquinolinone, is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce the bromine substituent.
  • Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride or Selectfluor .

These methods can be optimized for higher yields and purity in industrial production settings.

7-Bromo-4-fluoroisoquinolin-1(2H)-one has various applications across multiple fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic applications.
  • Organic Synthesis: Used as a building block to create more complex molecules for research and development.
  • Material Science: It is involved in developing new materials and acts as an intermediate in producing agrochemicals and other industrial products.

Interaction studies involving 7-Bromo-4-fluoroisoquinolin-1(2H)-one focus on its effects on various biological systems. As an inhibitor of cytochrome P450 enzymes, it may interact with other drugs metabolized by these enzymes, potentially leading to drug-drug interactions. Further studies are necessary to elucidate its pharmacokinetic profile and safety in biological systems .

Several compounds share structural similarities with 7-Bromo-4-fluoroisoquinolin-1(2H)-one. Here are notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-6-fluoroisoquinolin-1(2H)-oneC₉H₅BrFNO0.80
4-Bromo-2-methylisoquinolin-1(2H)-oneC₉H₈BrN0.88
4-Bromo-7-chloroisoquinolin-1(2H)-oneC₉H₅BrClNO0.78
7-Bromo-4-fluoroisoquinolin-1(2H)-oneC₉H₅BrFNO0.84

Uniqueness

The uniqueness of 7-Bromo-4-fluoroisoquinolin-1(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms allows for selective reactions and the formation of diverse derivatives, making it a valuable compound for further research .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-11-23

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